Dimethyl Isopropenyl Phosphate

Description

Dimethyl Isopropenyl Phosphate is an organophosphorus compound with the molecular formula C5H11O4P. It is a colorless oil and is known for its applications in various chemical reactions and industrial processes .

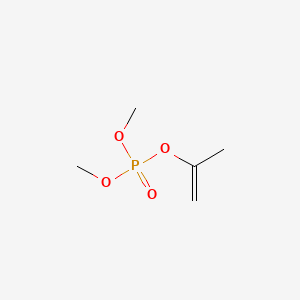

Structure

3D Structure

Properties

IUPAC Name |

dimethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(2)9-10(6,7-3)8-4/h1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBBNMVLUHMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs tert-butoxide (t-BuOK) as a base at room temperature, with 1,4-dioxane or cyclopentyl methyl ether (CPME) as solvents. Key parameters include:

| Solvent | Base (mol%) | Yield (%) | Conversion (%) |

|---|---|---|---|

| 1,4-Dioxane | t-BuOK (7.5) | 81 | 99 |

| CPME | t-BuOK (7.5) | 52 | 82 |

Data adapted from RSC Advances (2023).

Primary alcohols exhibit superior reactivity due to steric and electronic factors, with secondary alcohols requiring prolonged reaction times. The use of 1,4-dioxane enhances nucleophilicity, achieving near-quantitative conversion within 3 hours.

Mechanistic Insights

Kinetic studies via in operando NMR spectroscopy revealed a two-step mechanism. The first step involves nucleophilic attack by the alkoxide on iPP, forming a pentavalent phosphorane intermediate. This step is reversible, while the subsequent dissociation of the isopropenyloxy group is rate-determining. The tautomerization of the enolate byproduct to acetone drives the reaction forward, ensuring irreversibility.

Perkow Reaction: Traditional and Halogen-Free Approaches

The Perkow reaction, a classical method for synthesizing enol phosphates, involves the reaction of trimethyl phosphite with α-haloacetones. This pathway remains relevant for large-scale iPP production.

Traditional Synthesis with α-Haloacetone

Trimethyl phosphite reacts with α-chloroacetone in an inert solvent, yielding iPP via a nucleophilic substitution mechanism. The reaction proceeds at elevated temperatures (50–80°C), with halogenated byproducts necessitating purification steps.

Halogen-Free Modifications

Shi et al. introduced a sustainable variant using alcohol-derived leaving groups instead of α-haloacetones. This method eliminates halogen waste, aligning with green chemistry principles. While specific details remain proprietary, the approach underscores the industry’s shift toward eco-friendly syntheses.

Industrial Production and Scalability

Commercial production of iPP leverages the transesterification method due to its atom efficiency and mild conditions. Suppliers such as Thermo Scientific offer iPP at 95% purity, with boiling points of 120°C at 7.5 mmHg. Industrial protocols optimize solvent recovery and base recycling to minimize costs.

Comparative Analysis of Synthesis Methods

| Method | Atom Efficiency | Byproducts | Scalability |

|---|---|---|---|

| Transesterification | High | Acetone | Excellent |

| Perkow (Traditional) | Moderate | Halides | Moderate |

| Perkow (Halogen-Free) | High | Water/Alcohol | Promising |

The transesterification route excels in atom economy, generating only acetone as a byproduct. In contrast, traditional Perkow reactions require halogen management, increasing post-synthesis costs.

Chemical Reactions Analysis

Transesterification with Alcohols

iPP reacts catalytically with primary alcohols to form dialkyl methylphosphates. The reaction exhibits exceptional chemoselectivity for primary over secondary or tertiary alcohols, as demonstrated in controlled experiments .

Reaction Conditions & Yields

| Entry | Solvent | Base (7.5 mol%) | Product Yield (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | THF | t-BuOK | 99 | 100 |

| 2 | 1,4-Dioxane | t-BuOK | 80 | 100 |

| 3 | CPME | t-BuOK | 52 | 82 |

| Conditions: 0.2 mmol iPP, 5 eq. alcohol, 3 h, room temperature . |

Substrate Scope

Primary alcohols (e.g., 1-butanol, benzyl alcohol) achieve >90% yield, while secondary alcohols (e.g., cyclohexanol) yield <5%. Steric hindrance and electronic effects critically influence reactivity .

Kinetic Analysis

In operando ³¹P-NMR studies reveal first-order dependence on iPP concentration. Rate constants () scale linearly with t-BuOK concentration (Fig. 2B ), confirming base-catalyzed nucleophilic attack. Negative reaction order in alcohol concentration suggests competitive inhibition at high alcohol loads .

Mechanistic Pathway

The reaction proceeds via a reversible phosphorane intermediate (Scheme 2 ):

-

Nucleophilic Attack : Alkoxide ion attacks iPP, forming a pentavalent phosphorane.

-

Leaving Group Dissociation : Enolate departure generates dialkyl methylphosphate (dMBP ) and acetone via irreversible tautomerization.

This mechanism avoids stoichiometric base use, enhancing atom efficiency compared to traditional phosphorylation reagents .

Comparative Advantages

-

Selectivity : iPP’s enol group enables stringent control over reaction outcomes, favoring primary alcohols .

-

Mild Conditions : Reactions proceed at room temperature without metal catalysts .

-

Applications : Demonstrated utility in synthesizing phosphorylated nucleosides and bioactive molecules .

The data underscores iPP’s role as a sustainable alternative in phosphorylation chemistry, combining efficiency with operational simplicity. Further studies could expand its use in stereoselective synthesis and industrial-scale processes.

Scientific Research Applications

Phosphorylation Reactions

Overview

Dimethyl isopropenyl phosphate serves as an efficient phosphorylating agent for various alcohols. Its use in phosphorylation reactions is significant due to its ability to selectively target primary alcohols while minimizing side reactions with secondary alcohols.

Case Study: Phosphorylation of Alcohols

A study demonstrated the phosphorylation of 1-butanol using iPP, achieving high selectivity and conversion rates. The reaction conditions were optimized to utilize a catalytic base, specifically potassium tert-butoxide, which enhanced the yield significantly. The results indicated that iPP could phosphorylate a range of alcohols, including cyclic ethers and aromatic alcohols, showcasing its versatility as a reagent.

| Alcohol Type | Conversion Rate (%) | Yield (%) |

|---|---|---|

| 1-Butanol | 79 | 68 |

| Phenethyl Alcohol | High | High |

| Allyl Alcohol | High | Good |

| Cyclic Ethers | Successful | Variable |

| Secondary Alcohols | Low | None |

This table summarizes the conversion rates and yields from various substrates during the phosphorylation process, highlighting the selective nature of iPP towards primary alcohols over secondary ones .

Prodrug Applications

Overview

Phosphates and phosphonates are often utilized as prodrugs to enhance membrane permeability and bioavailability of therapeutics. iPP can be modified to mask its negative charge, facilitating passive diffusion through cellular membranes.

Mechanism of Action

The prodrug strategy involves attaching cell-cleavable protecting groups to the phosphate moiety, which can be removed intracellularly to release the active drug. This approach has been shown to improve oral bioavailability and tissue specificity while minimizing degradation in serum .

Industrial Applications

Dimethyl isopropenyl phosphate finds utility beyond laboratory settings; it is also employed in industrial applications such as:

- Flame Retardants: Used in formulations to enhance fire resistance in various materials.

- Plasticizers: Incorporated into plastics to improve flexibility and durability.

- Agricultural Products: Serves as a component in pesticides and herbicides due to its phosphorus content.

These applications leverage the chemical properties of iPP, making it valuable across multiple sectors .

Research Insights

Recent studies have focused on optimizing reaction conditions for using iPP in synthetic chemistry. For instance, the use of a Lewis acid catalyst has been explored to facilitate the phosphonylation process, providing a user-friendly approach for synthesizing phosphate esters from alcohol substrates .

Mechanism of Action

The mechanism of action of dimethyl prop-1-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Dimethyl prop-2-en-1-yl phosphate: Similar in structure but differs in the position of the double bond.

Dimethyl prop-1-en-1-yl phosphate: Another isomer with a different arrangement of atoms.

Uniqueness

Dimethyl Isopropenyl Phosphate is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and industrial processes sets it apart from other similar compounds .

Q & A

Basic: What is the catalytic mechanism of DiPP in phosphorylation reactions?

DiPP acts as an atom-efficient reagent for phosphorylating alcohols via a two-step catalytic mechanism involving a base (e.g., t-BuOK):

Reversible nucleophilic attack : The alkoxide ion (RO⁻) generated by the base attacks the phosphorus center of DiPP, forming a pentacoordinate phosphorane intermediate .

Irreversible elimination : The isopropenyl group is protonated, leading to the release of acetone (a volatile byproduct) and the formation of the phosphorylated alcohol product .

The reaction’s irreversibility is driven by the tautomerization of the eliminated enol to acetone, enabling high yields under mild conditions (room temperature, catalytic base) .

Basic: How are reaction conditions optimized for DiPP-mediated phosphorylation?

Key optimized parameters include:

- Solvent : THF is preferred due to its ability to stabilize intermediates and maintain reaction homogeneity .

- Base : Strong, non-nucleophilic bases (e.g., 7.5–15 mol% t-BuOK) maximize conversion by generating alkoxide ions without competing side reactions .

- Substrate-to-reagent ratio : A 5:1 molar ratio of alcohol to DiPP ensures efficient conversion while minimizing side products .

- Atmosphere : Reactions are conducted under argon to prevent moisture interference .

Validation via ³¹P NMR confirms reagent conversion and product formation .

Advanced: How do substrate electronic and steric effects influence DiPP reactivity?

DiPP exhibits strong selectivity for primary alcohols over secondary alcohols (e.g., 2-butanol shows no conversion under standard conditions) due to steric hindrance at the phosphorus center .

- Electron-withdrawing groups (e.g., aromatic rings in phenethyl alcohol) enhance reactivity by stabilizing the transition state .

- Sterically hindered alcohols (e.g., tertiary alcohols) show reduced conversion due to poor nucleophilic attack efficiency .

Experimental validation : Substrate scope studies (Table 2, ) demonstrate high yields (>80%) for primary aliphatic, allylic, and benzylic alcohols, while secondary alcohols require alternative strategies (e.g., protecting groups or modified bases).

Advanced: What kinetic insights guide the design of DiPP-based reactions?

In operando ³¹P NMR spectroscopy reveals:

- First-order kinetics in DiPP: Reaction rate depends linearly on DiPP concentration (ln[iPP]/ln[iPP]₀ vs. time is linear) .

- Base concentration effects : Rate constants (k) increase linearly with t-BuOK concentration, confirming base-catalyzed nucleophilic activation .

- Alcohol "sequestration" effect : High alcohol concentrations reduce reaction rates due to hydrogen bonding between ROH and RO⁻, which inhibits nucleophilic attack .

Implications : Optimize base loading (7.5–15 mol%) and avoid excess alcohol to mitigate rate limitations .

Basic: What safety protocols are essential for handling DiPP?

- Protective measures : Wear gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Waste disposal : Collect waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

- Storage : Store DiPP in a cool, dry place under inert gas (argon) to prevent hydrolysis .

Advanced: How can DiPP be applied to phosphorylate nucleosides or complex biomolecules?

DiPP’s compatibility with nucleoside derivatives (e.g., ribose-protected sugars) is demonstrated in isolated yields (~70–80%) under optimized conditions .

- Strategy : Use bulky protecting groups (e.g., benzyl) to shield secondary hydroxyls, ensuring selective phosphorylation of primary hydroxyls .

- Analytical validation : Combine ³¹P NMR for reaction monitoring and LC-MS for product purity assessment .

Advanced: How do solvent polarity and additives affect DiPP reaction outcomes?

- Polar aprotic solvents (e.g., THF, DMF) enhance ion-pair dissociation, improving nucleophile accessibility .

- Additives : Crown ethers (e.g., 18-crown-6) can stabilize alkoxide ions in nonpolar solvents, but are unnecessary in THF due to its inherent polarity .

Contradiction note : High-polarity solvents like DMSO may deactivate the base, reducing efficiency .

Basic: What analytical techniques validate DiPP-based phosphorylation?

- ³¹P NMR : Tracks DiPP consumption and product formation in real time (e.g., δ = –3 ppm for DiPP, δ = 0–2 ppm for phosphorylated products) .

- LC-MS/MS : Confirms product molecular weight and purity, especially for complex substrates (e.g., nucleosides) .

- Isolation methods : Column chromatography or recrystallization is used for pure product recovery .

Advanced: What are the limitations of DiPP in industrial-scale synthesis?

- Volatility of acetone : While advantageous for driving irreversibility, acetone removal requires controlled distillation to avoid side reactions .

- Substrate scope : Secondary alcohols and highly steric environments necessitate tailored reagents or alternative pathways .

- Catalyst recycling : Base recovery is challenging due to its integration into the product; heterogeneous catalysts (e.g., immobilized bases) are under exploration .

Basic: How does DiPP compare to traditional phosphorylation reagents (e.g., POCl₃)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.